SM-122

IAP antagonist selectivity cIAP-1 binding affinity XIAP BIR3 domain

Researchers needing selective cIAP-1/2 degradation without XIAP inhibition: SM-122 is the benchmark monovalent Smac mimetic (Ki: cIAP-1 6.7 nM, cIAP-2 18.3 nM, XIAP 190.7 nM). Unlike bivalent pan-IAP antagonists, SM-122 enables clean dissection of cIAP-specific roles in TNFα-mediated apoptosis and NF-κB signaling. - 1,000-fold weaker apoptosis induction than bivalent SM-164, enabling graded pathway modulation - Validated in MDA-MB-231 (IC50 ~1.8 µM) and HL-60 (IC50 1.4 µM) cancer models - ≥98% HPLC purity; custom synthesis and bulk quantities available on request

Molecular Formula C28H36N4O3
Molecular Weight 476.6 g/mol
Cat. No. B543384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-122
SynonymsSM-122;  SM 122;  SM122.
Molecular FormulaC28H36N4O3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC
InChIInChI=1S/C28H36N4O3/c1-19(29-2)26(33)30-23-16-10-9-15-22-17-18-24(32(22)28(23)35)27(34)31-25(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,19,22-25,29H,9-10,15-18H2,1-2H3,(H,30,33)(H,31,34)/t19-,22-,23-,24-/m0/s1
InChIKeyXBTLZUHJBOBKRG-HCUBDLJJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SM-122 Compound Overview


SM-122 is a monovalent, non-peptidic small molecule that functions as a second mitochondria-derived activator of caspases (Smac) mimetic, selectively targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 over X-linked inhibitor of apoptosis protein (XIAP) [1]. Originally identified as a lead compound in a series of conformationally constrained, non-peptidic IAP antagonists, SM-122 binds directly to the BIR3 domains of cIAP-1 and cIAP-2 with Ki values of 6.7 nM and 18.3 nM, respectively, while exhibiting significantly weaker affinity for XIAP (Ki = 190.7 nM) [2]. This binding promotes cIAP-1/2 degradation and weakly induces apoptosis in tumor cell lines, positioning SM-122 as a valuable chemical probe for dissecting IAP-mediated apoptosis regulation in cancer research [3].

Why SM-122 Cannot Be Substituted


The IAP antagonist landscape encompasses structurally and functionally diverse compounds including monovalent (SM-122), bivalent (SM-164, birinapant/TL32711), and clinical-stage ligands (GDC-0152) that differ profoundly in their binding selectivity profiles, apoptosis induction potency, and pharmacokinetic behavior [1]. SM-122 occupies a distinct position within this class owing to its monovalent scaffold that favors cIAP-1/2 engagement over XIAP, resulting in a partial IAP degradation phenotype that is mechanistically and quantitatively distinct from the pan-IAP antagonism observed with bivalent Smac mimetics [2]. Substituting SM-122 with a bivalent analog such as SM-164 would fundamentally alter the experimental readout: SM-164 induces apoptosis 1,000-fold more potently than SM-122 due to its high-affinity XIAP antagonism, confounding studies that require graded or cIAP-restricted pathway modulation [2]. These differences are not interchangeable; they represent deliberate structural and pharmacological divergence that directly impacts target engagement, cellular phenotype, and downstream data interpretation [3].

SM-122 Quantitative Evidence


cIAP-1/2 Selectivity Over XIAP Binding

SM-122 exhibits a pronounced selectivity window for cIAP-1/2 over XIAP, in contrast to bivalent Smac mimetics that achieve high-affinity pan-IAP binding. In fluorescence polarization competition assays against recombinant BIR3 domains, SM-122 binds cIAP-1 with Ki = 6.7 nM and cIAP-2 with Ki = 18.3 nM, but shows only Ki = 190.7 nM for XIAP BIR3 — a 28-fold selectivity for cIAP-1 over XIAP [1]. By comparison, the bivalent Smac mimetic SM-164 binds XIAP with Ki = 0.56 nM, cIAP-1 with Ki = 0.31 nM, and cIAP-2 with Ki = 1.1 nM, representing sub-nanomolar pan-IAP binding with minimal selectivity [2]. Similarly, the clinical-stage bivalent antagonist birinapant (TL32711) displays Kd values of 45 nM for XIAP and <1 nM for cIAP-1, while GDC-0152 exhibits Ki values of 28 nM for XIAP and 17 nM for cIAP-1 [3][4]. The monovalent architecture of SM-122 thus provides a unique tool for experiments requiring selective cIAP-1/2 engagement without concurrent high-potency XIAP antagonism.

IAP antagonist selectivity cIAP-1 binding affinity XIAP BIR3 domain Smac mimetic profiling

Apoptosis Induction: Monovalent vs. Bivalent

In a direct head-to-head study published by Lu et al., the bivalent Smac mimetic SM-164 was found to be 1,000-fold more potent than monovalent SM-122 in inducing apoptosis in tumor cells, despite SM-164 being only modestly more effective at inducing cIAP-1/2 degradation [1]. This dramatic potency gap was specifically attributed to SM-164's superior binding and antagonism of XIAP, which SM-122 engages weakly (XIAP Ki = 190.7 nM vs SM-164 XIAP Ki = 0.56 nM). In the MDA-MB-231 triple-negative breast cancer cell line, SM-164 triggered robust apoptosis characterized by caspase activation and PARP cleavage at concentrations where SM-122 exhibited minimal activity. The study further demonstrated that siRNA-mediated knockdown of cIAP-1/2 alone was insufficient for apoptosis induction, confirming that the differential potency arises from XIAP antagonism — a functional dimension where SM-122 is deliberately less active [1].

apoptosis induction Smac mimetic potency cIAP degradation caspase activation

Monovalent vs. Dimeric Target Engagement

SM-122 is a conformationally constrained, non-peptidic, monovalent Smac mimetic built on a decahydropyrrolo[1,2-a]azocine core, representing the foundational pharmacophore from which improved monovalent (SM-337) and bivalent (SM-164) analogs were derived [1]. The monovalent architecture of SM-122 permits engagement of a single BIR3 domain, whereas bivalent Smac mimetics simultaneously occupy two BIR3 domains, driving dimerization and rapid, complete cIAP-1 autoubiquitylation and proteasomal degradation [2]. This mechanistic distinction manifests quantitatively: bivalent SM-164 achieves complete cIAP-1 degradation and tumor regression at concentrations where monovalent SM-122 produces only partial degradation and weak apoptosis induction [2]. The monovalent scaffold of SM-122 is thus structurally informative for SAR studies and serves as a critical reference point for distinguishing binding-driven pharmacology from dimerization-driven pharmacology within the IAP antagonist class.

monovalent Smac mimetic smac mimetic pharmacophore bivalent versus monovalent non-peptidic IAP antagonist

cIAP-1 Degradation: Comparison with Compound 7

SM-122 served as the lead compound from which compound 7 (the most potent monovalent analog in the Sun et al. series) was developed through systematic modification of the [8,5] bicyclic core structure [1]. In MDA-MB-231 breast cancer cells, compound 7 effectively induces cIAP-1 degradation at concentrations as low as 10 nM, whereas SM-122 requires significantly higher concentrations to achieve comparable degradation, consistent with compound 7's 10-fold greater binding potency for cIAP-1 (Ki < 1 nM vs 6.7 nM for SM-122) and 5-fold greater potency for XIAP (Ki = 36 nM vs 190.7 nM) [1]. Quantitatively, compound 7 binds cIAP-1 with Ki < 1 nM and is 10-fold more potent than SM-122 (compound 1) in cIAP-1 binding, while being 5-fold more potent in XIAP binding [1]. This data positions SM-122 as the lower-bound potency reference for the monovalent series, making it ideal for experiments requiring sub-maximal IAP pathway activation or for benchmarking novel monovalent analogs.

cIAP-1 degradation cellular potency SAR lead optimization Smac mimetic efficacy

Pharmacokinetic Baseline for Monovalent Mimetics

Pharmacokinetic evaluation of SM-122 revealed a modest PK profile that motivated the design of SM-337, a structurally optimized analog with an improved pharmacokinetic profile and oral bioavailability [1]. This PK limitation of SM-122 is explicitly documented in the primary literature: 'the subsequent pharmacokinetic (PK) studies indicated that it has only a modest PK profile' [1]. While SM-337 achieved oral bioavailability suitable for in vivo oral dosing, SM-122 serves as the baseline PK comparator that defines the lower bound of monovalent Smac mimetic PK performance. In contrast, bivalent Smac mimetics such as SM-164 and birinapant are administered parenterally in preclinical models, and GDC-0152 was developed as an intravenous clinical candidate [2][3]. This positions SM-122 as the appropriate reference for research groups optimizing PK properties of monovalent IAP antagonists.

Smac mimetic pharmacokinetics oral bioavailability lead optimization PK/PD correlation

SM-122 Application Scenarios


Selective cIAP-1/2 Degradation for Apoptosis Studies

SM-122 is the preferred chemical probe for experiments requiring cIAP-1/2-targeted degradation without concurrent high-potency XIAP inhibition. With 28-fold selectivity for cIAP-1 over XIAP (Ki 6.7 nM vs 190.7 nM), SM-122 enables researchers to uncouple cIAP-dependent signaling from XIAP-mediated caspase suppression [1]. This contrasts sharply with pan-IAP bivalent antagonists (SM-164, birinapant) that simultaneously engage XIAP at sub-nanomolar to low-nanomolar affinities, making it impossible to assign phenotypic outcomes to specific IAP family members [2]. Studies employing SM-122 at concentrations that achieve cIAP-1/2 degradation (~100–500 nM) while leaving XIAP function intact can cleanly interrogate cIAP-specific roles in TNFα-mediated apoptosis, NF-κB signaling, and RIPK1 complex formation [1].

Monovalent vs. Bivalent Smac Mimetic Comparison

SM-122 and SM-164 constitute a matched monovalent/bivalent pair that allows direct, within-class comparison of IAP engagement stoichiometry on downstream apoptosis signaling [1]. In MDA-MB-231 and other TNFα-responsive cancer cell lines, co-treatment with TNFα (or smac mimetic-induced autocrine TNFα) reveals a 1,000-fold differential in apoptosis induction attributable specifically to valency-driven XIAP engagement [1]. Procurement of both SM-122 and SM-164 from a single study framework provides the necessary positive and negative controls for valency-dependence experiments, with SM-122 serving as the monovalent control that confirms the requirement for bivalent XIAP antagonism in achieving complete caspase activation [1].

SAR Benchmark for IAP Antagonists

As the original lead compound (compound 1) in the Sun et al. monovalent Smac mimetic series, SM-122 is the benchmark against which all subsequent structural modifications (compounds 2–7, SM-337) were quantitatively compared [1]. Its well-characterized binding affinities (cIAP-1 Ki 6.7 nM, cIAP-2 Ki 18.3 nM, XIAP Ki 190.7 nM), cellular cIAP-1 degradation threshold, and MDA-MB-231 cell growth inhibition IC50 (~1.8 µM, 9-fold less potent than compound 7) provide a comprehensive reference dataset for evaluating novel analogs. Industrial medicinal chemistry programs developing next-generation monovalent IAP antagonists can use SM-122 as the historical baseline to benchmark improvements in potency, selectivity, and pharmacokinetic parameters [1].

Partial IAP Antagonism in Breast Cancer Research

In breast cancer models where complete apoptosis induction is undesirable — such as studies of apoptosis priming, differentiation therapy, or investigation of non-apoptotic IAP functions — SM-122 provides the appropriate level of pharmacological IAP modulation [1]. SM-122 induces weak apoptosis in tumor cells while effectively promoting cIAP-1/2 degradation, making it suitable for experiments that require partial pathway activation [1]. In contrast, bivalent Smac mimetics (SM-164, birinapant) or optimized monovalent analogs (compound 7) trigger robust caspase activation and cell death at concentrations as low as 10–200 nM, which may preclude detection of intermediate phenotypes [2]. The HL-60 leukemia cell cytotoxicity data (IC50 = 1,400 nM for SM-122) further supports its use in hematopoietic malignancy models where graded IAP pathway responses are sought .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.